4-Allyloxy-2-fluoro-nitrobenzene
Description
4-Allyloxy-2-fluoro-nitrobenzene is a nitroaromatic compound characterized by an allyloxy group (-O-CH₂CH=CH₂) at the 4-position, a fluorine atom at the 2-position, and a nitro group (-NO₂) at the 1-position of the benzene ring. Its molecular formula is C₉H₈FNO₃, with a molecular weight of 213.17 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated diamines or heterocyclic derivatives for pharmaceutical and agrochemical applications. The allyloxy group enhances reactivity in substitution reactions, while the electron-withdrawing nitro and fluorine groups influence the compound’s electronic properties and regioselectivity in further transformations .
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-fluoro-1-nitro-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h2-4,6H,1,5H2 |
InChI Key |
IXOFQVQJTOKNGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related nitrobenzene derivatives and their distinguishing features:
Reactivity Trends
- Electrophilic Substitution : The allyloxy group in this compound acts as a better leaving group compared to methoxy, facilitating nucleophilic displacement reactions. Fluorine’s electron-withdrawing effect further activates the nitro group for reduction to diamines (e.g., 4-allyloxy-5-fluoro-benzene-1,2-diamine) under SnCl₂ reduction, as seen in analogous systems .
- Reduction to Diamines: Nitro groups in allyloxy- or methoxy-substituted nitrobenzenes are reduced to amines using SnCl₂·2H₂O in ethanol. However, allyloxy derivatives may require shorter reaction times due to increased electron deficiency at the nitro position .
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